Aflatoxin B2 alpha

Description

Contextualizing Aflatoxins within Mycotoxicological Science

Mycotoxicology, the study of toxic substances produced by fungi, emerged as a significant scientific discipline following a pivotal event in 1960. nih.govnih.gov An unknown ailment, dubbed "Turkey X Disease," led to the death of over 100,000 turkeys in England. scispace.comhealthmatters.iomdpi.com Scientific investigation traced the cause to a Brazilian groundnut meal contaminated with the fungus Aspergillus flavus. nih.govmdpi.com The toxic compounds isolated from this fungus were subsequently named "aflatoxins," a portmanteau of A. flavus toxin. nih.govresearchgate.net This discovery marked the beginning of the modern era of mycotoxin research. nih.gov

Aflatoxins are a group of approximately 20 related fungal metabolites, with the most significant being Aflatoxin B1 (AFB1), B2 (AFB2), G1 (AFG1), and G2 (AFG2). nih.govjuniperpublishers.com These names refer to their blue (B) or green (G) fluorescence under ultraviolet (UV) light and their relative chromatographic mobility. juniperpublishers.com They are primarily produced by certain species of Aspergillus fungi, notably A. flavus and A. parasiticus, which are known to contaminate a wide array of food and feed commodities, including maize, peanuts, cottonseed, and tree nuts. scispace.comrupahealth.comnih.gov Aflatoxin B1 is recognized as the most potent naturally occurring liver carcinogen known. researchgate.netresearchgate.net The widespread occurrence of these toxins and their severe health implications have established aflatoxins as the most extensively studied group of mycotoxins. scispace.comhealthmatters.io

Significance of Aflatoxin B2 Alpha in Research Paradigms

This compound (AFB2a), also known as hydroxydihydro-aflatoxin B1, holds a unique and significant position in aflatoxin research. nih.gov It is a prominent hydroxylated metabolite of Aflatoxin B1, formed by the hydration of the 8,9-double bond in the terminal furan (B31954) ring of the parent molecule. nih.govmdpi.comresearchgate.net This structural modification is critical because the 8,9-double bond is responsible for the activation of AFB1 into its highly reactive and toxic epoxide form. tandfonline.comjuniperpublishers.com

The conversion of AFB1 to AFB2a represents a key pathway in the detoxification of Aflatoxin B1. nih.govresearchgate.net Research has demonstrated that AFB2a exhibits markedly lower toxicity compared to AFB1. nih.gov Studies have also shown that the capacity of AFB2a to bind with DNA is significantly lower than that of AFB1, which is a primary mechanism of AFB1's carcinogenicity. nih.gov Consequently, AFB2a is a crucial subject in studies aimed at understanding and mitigating the toxicity of Aflatoxin B1. Its formation is investigated as a potential biological or chemical detoxification strategy for contaminated food and feed. researchgate.net Furthermore, AFB2a serves as an important analytical standard and biomarker in research exploring AFB1 metabolism and exposure.

Historical Development of this compound Research

Following the initial discovery and characterization of the main aflatoxins in the early 1960s, research expanded to include their various metabolites and derivatives. The first report of Aflatoxin B2a (initially referred to as a hemiketal of AFB1) appeared in the mid-1960s. nih.gov Early studies focused on its preparation, isolation, and structural elucidation. A key method for preparing small quantities of AFB2a for research purposes was established by Pohland et al. in 1968, which involved the hydroxylation of Aflatoxin B1 in an acidic medium. nih.gov

Initial toxicological assessments in the 1960s, using ducklings as a model, indicated that AFB2a was not toxic at the administered doses, which was a stark contrast to the potent toxicity of AFB1. nih.gov Early analytical work relied on techniques like thin-layer chromatography (TLC) for its identification and separation from other aflatoxins. nih.gov Researchers verified its identity through chromatographic mobility (Rf values) and spectral analysis, noting a characteristic shift in its UV absorption maximum in an alkaline methanol (B129727) medium. nih.gov These foundational studies established AFB2a as a less toxic derivative of AFB1 and paved the way for more in-depth investigations into its biochemical properties and its role in detoxification pathways.

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for Aflatoxin B2a is multifaceted, driven by advancements in analytical chemistry and a deeper understanding of mycotoxin toxicology. A significant area of focus remains the detoxification of Aflatoxin B1. Studies continue to explore the use of various chemical agents, such as organic acids, and enzymatic methods to efficiently convert AFB1 into the less harmful AFB2a in contaminated commodities. researchgate.nettandfonline.com

Modern analytical techniques have superseded earlier methods, allowing for more sensitive and precise detection and quantification of AFB2a. High-performance liquid chromatography (HPLC), often coupled with fluorescence detection (FLD) or mass spectrometry (MS), is now the standard. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered one of the most advanced techniques, offering high sensitivity and the ability to detect multiple mycotoxins simultaneously. mdpi.com

Emerging research trends include:

Adduct Formation: Detailed structural elucidation of adducts formed between AFB2a and biological molecules like proteins and lipids. Recent work has challenged previously proposed structures, suggesting that AFB2a's dialdehyde (B1249045) intermediate forms a pyrrole (B145914) ring with primary amines, rather than a Schiff base. acs.org This provides new insights into the fate of AFB2a in biological systems.

Immunoassay Development: Aflatoxin B2a is utilized in the development of specific antibodies for immunoassays like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). frontiersin.orgnih.gov These assays are crucial for rapid screening of AFB1 in food and feed, as the antibodies often show cross-reactivity with the parent compound. nih.gov

Biomarker Studies: Investigating AFB2a and its adducts as potential biomarkers of AFB1 exposure, which is essential for epidemiological studies linking aflatoxin exposure to human diseases.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and search the data.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S,5R,7S)-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.0²,⁹.0³,⁷.0¹³,¹⁷]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | nih.gov |

| Molecular Formula | C₁₇H₁₄O₇ | nih.gov |

| Molecular Weight | 330.29 g/mol | nih.gov |

| CAS Number | 17878-54-5 | nih.gov |

| Appearance | Pale yellow crystals | juniperpublishers.comjuniperpublishers.com |

| Solubility | Slightly soluble in water; freely soluble in moderately polar solvents (chloroform, methanol) | juniperpublishers.comwho.int |

| UV Absorption Max. | 362 nm (in methanol) | nih.gov |

Table 2: Analytical Methods in this compound Research This table is interactive. You can sort and search the data.

| Technique | Description | Common Use |

|---|---|---|

| Thin-Layer Chromatography (TLC) | A conventional method involving separation on a silica (B1680970) gel plate. Identification is based on the Rf value and fluorescence under UV light. | Early identification and separation; now largely replaced by more accurate methods. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A highly sensitive and adaptable method for separating compounds. Often paired with fluorescence or UV detectors. | Designated as an official analytical method for aflatoxins due to its sensitivity and selectivity. mdpi.comfssai.gov.in |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Couples the separation power of HPLC with the detection sensitivity of mass spectrometry, allowing for precise identification and quantification. | Considered the most advanced technique for aflatoxin analysis, capable of detecting multiple aflatoxins simultaneously at very low levels. mdpi.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunological method that uses specific antibodies to detect the presence of aflatoxins. It is based on an enzyme-linked color reaction. | Rapid screening of large numbers of samples for aflatoxin contamination. frontiersin.orgnih.gov |

| Spectral Analysis | Measures the absorption of UV or visible light by the compound. AFB2a shows a characteristic shift in its absorption maximum in different solvents. | Identification and confirmation of the compound's structure. nih.gov |

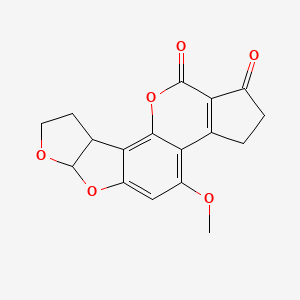

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEZEXMQWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871940 | |

| Record name | 4-Methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22040-96-6, 7220-81-7 | |

| Record name | Aflatoxin B2 alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022040966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | Aflatoxin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fungal Biosynthesis of Aflatoxin B2 Alpha

Aflatoxigenic Fungal Species and Strain Variability in Aflatoxin B2 Alpha Production

While Aspergillus flavus and Aspergillus parasiticus are the most well-known producers of aflatoxins, other fungal species also possess the capability to synthesize these mycotoxins, albeit sometimes at different levels or with variations in the types of aflatoxins produced. Strain variability within these species significantly influences the dynamics and capabilities of AFB2 production.

Aspergillus flavus is a ubiquitous fungus found in soil, decaying vegetation, and agricultural commodities. It is a primary producer of aflatoxins, predominantly Aflatoxin B1 (AFB1) and Aflatoxin B2 (AFB2) nih.govfrontiersin.orgwikipedia.orgnih.govelsevier.esnih.gov. The production dynamics of AFB2 by A. flavus are highly dependent on the specific strain and environmental conditions. While many A. flavus strains are capable of producing aflatoxins, a significant proportion are atoxigenic, meaning they lack the ability to synthesize these toxins nih.govresearchgate.netmdpi.com. Research has investigated the genetic diversity and toxin-producing capabilities of various A. flavus isolates, revealing substantial variability in AFB2 production levels among different strains researchgate.netfrontiersin.org. Factors such as temperature, water activity, and nutrient availability significantly influence the metabolic pathways leading to AFB2 synthesis in A. flavus mdpi.com.

Aspergillus parasiticus is another major aflatoxin-producing species, notable for its ability to synthesize all four major aflatoxins: AFB1, AFB2, Aflatoxin G1 (AFG1), and Aflatoxin G2 (AFG2) nih.govfrontiersin.orgwikipedia.orgnih.govelsevier.esnih.gov. In contrast to A. flavus, nearly all isolates of A. parasiticus are considered aflatoxinogenic nih.gov. Studies have demonstrated considerable variability in the quantitative production of AFB2 and other aflatoxins among different A. parasiticus strains. For instance, some isolates may produce higher concentrations of AFB1 than AFB2, or vice versa, and certain strains may even be deficient in producing specific aflatoxin types mdpi.commdpi.com. This strain-specific capability highlights the complex regulation of the aflatoxin biosynthetic pathway.

Beyond the primary producers, several other Aspergillus species and related fungi have been identified as aflatoxin producers. These include Aspergillus nomius, Aspergillus pseudocaelatus, Aspergillus pseudonomius, and various Emericella species wikipedia.orgnih.govnih.gov. For example, Aspergillus ochraceoroseus and Aspergillus rambellii are known to produce both AFB1 and AFB2 nih.gov. Furthermore, species outside the Aspergillus section Flavi, such as Aspergillus ochraceoroseus and certain Emericella species, have also been reported to produce aflatoxins, indicating a broader phylogenetic distribution of this capability researchgate.net. These findings underscore that the genetic machinery for AFB2 biosynthesis is not exclusive to A. flavus and A. parasiticus.

Genetic Architecture of this compound Biosynthesis

The production of aflatoxins, including AFB2, is governed by a cluster of genes that are highly conserved across aflatoxigenic species. This gene cluster encodes the enzymes necessary for the complex biosynthetic pathway.

The genes responsible for aflatoxin biosynthesis are organized into a contiguous cluster, approximately 70-75 kilobases (kb) in length frontiersin.orgreviberoammicol.complantsciencejournal.comresearchgate.net. This cluster is located on chromosome 3 in both A. flavus and A. parasiticus researchgate.netnih.gov. It comprises around 30 genes, including essential structural genes encoding the enzymes for the pathway and regulatory genes that control their expression nih.govfrontiersin.orgreviberoammicol.complantsciencejournal.comresearchgate.netmdpi.com. The organization and sequence of these genes exhibit a high degree of homology (90-99%) between A. flavus and A. parasiticus, reflecting their shared evolutionary origin and functional conservation nih.govmdpi.com. A key regulatory gene within this cluster is aflR, which acts as a positive regulator, activating the transcription of most genes in the cluster and thereby controlling aflatoxin production researchgate.netnih.govmdpi.com.

The biosynthesis of aflatoxins is a sequential process starting from acetyl-CoA and malonyl-CoA, which are converted into a hexanoate (B1226103) starter unit. This unit is then elongated and modified through a series of enzymatic reactions to form the final aflatoxin molecules, including AFB2. The pathway involves numerous structural genes, many of which have been identified and characterized:

Initial Steps (Hexanoate to Norsolorinic Acid):

Fatty Acid Synthases (FAS): Genes aflA (encoding the alpha subunit) and aflB (encoding the beta subunit) are crucial for producing the hexanoate units and initiating the polyketide chain nih.govplantsciencejournal.comnih.govuniprot.orgscispace.com.

Polyketide Synthase (PKS): The gene aflC (also known as pksA or pksL1) encodes a PKS that combines the hexanoate starter unit with malonyl-CoA extender units to synthesize norsolorinic acid anthrone (B1665570) (NAA), which is rapidly converted to norsolorinic acid (NOR) nih.govuniprot.orgscispace.com.

NOR Conversion: Genes such as aflD (encoding a ketoreductase, formerly nor-1), aflE (norA, an aryl alcohol dehydrogenase), and aflF (norB, a reductase) are involved in the conversion of NOR to averantin (B1666156) (AVN) nih.govplantsciencejournal.commdpi.comuniprot.organnualreviews.orgmdpi.com.

Intermediate Steps (AVN to Sterigmatocystin):

The pathway continues with hydroxylation of AVN by the cytochrome P450 monooxygenase encoded by aflG, forming 5'-hydroxyaverantin (B15418084) (HAVN).

HAVN is then converted to 5'-oxoaverantin (B1264410) (OAVN) by the dehydrogenase encoded by aflH.

aflK (a cyclase) plays a role in converting OAVN to averufin (B1665840) (AVF), and later in the pathway, it converts versiconal (B1263273) (VAL) to versicolorin (B1264617) B (VERB) plantsciencejournal.comuniprot.orgscispace.com.

The conversion of AVF to versiconal hemiacetal acetate (B1210297) (VHA) is catalyzed by the oxidase encoded by aflI uniprot.org.

aflJ (an esterase) is responsible for converting VHA to VAL reviberoammicol.comuniprot.orgscispace.com.

The gene aflL (a cytochrome P450 monoxygenase/desaturase) converts VERB to versicolorin A (VERA), a critical branch point for B and G aflatoxin pathways reviberoammicol.complantsciencejournal.comscispace.com.

Late Steps (Sterigmatocystin to Aflatoxins):

Sterigmatocystin (B1681140) (ST) and dihydrosterigmatocystin (B1259337) (DHST) are methylated by O-methyltransferases encoded by genes like aflP (omtA) and aflO (mt-I), forming O-methylsterigmatocystin (OMST) and dihydro-O-methylsterigmatocystin (DHOMST), respectively reviberoammicol.comuniprot.orgscispace.com. The aflP gene is essential for the final steps of aflatoxin production.

The final conversion of OMST to AFB1 and DHOMST to AFB2 is catalyzed by the cytochrome P450 monooxygenase encoded by the aflQ (also known as ordA) gene reviberoammicol.comscispace.commdpi.com. This gene is critical for the formation of the characteristic dihydrofuran ring of AFB2.

Other genes within the cluster, such as aflU (cypA), aflV (cypX), aflW (moxY), and aflX (ordB), are also implicated in the pathway, potentially encoding monooxygenases involved in various oxidative steps nih.govreviberoammicol.com.

Identification and Characterization of Structural Genes Involved in this compound Production

Polyketide Synthase Genes (e.g., aflC / pksA)

The aflC gene, also known as pksA, encodes a polyketide synthase (PKS) nih.govasm.orguniprot.orgresearchgate.net. This enzyme is critical in the initial stages of aflatoxin biosynthesis, responsible for synthesizing the polyketide backbone from acetate units derived from acetyl-CoA and malonyl-CoA nih.govasm.orgresearchgate.netscispace.com. The PKS enzyme, along with fatty acid synthases, initiates the pathway by forming the hexanoyl starter unit and subsequently elongating it to produce norsolorinic acid (NOR), the first stable intermediate in aflatoxin synthesis nih.govresearchgate.netscispace.com.

Fatty Acid Synthase Genes (e.g., aflA, aflB)

Genes aflA and aflB encode the alpha and beta subunits of a fungal fatty acid synthase (FAS) complex, respectively nih.govasm.orguniprot.orgscispace.com. This FAS system is distinct from the one used for primary metabolism and is essential for providing the hexanoyl starter unit required by the PKS (aflC) for the initial steps of aflatoxin biosynthesis nih.govuniprot.orgscispace.com. These genes are involved in the conversion of acetate units into norsolorinic acid anthrone (NAA), a precursor to NOR nih.govresearchgate.netscispace.com.

Cytochrome P450 Monooxygenase Genes (e.g., aflG, aflQ)

Cytochrome P450 monooxygenases play vital roles in the oxidative modifications throughout the aflatoxin biosynthesis pathway nih.govmdpi.com.

aflG : This gene encodes a cytochrome P450 monooxygenase that catalyzes the hydroxylation of averantin (AVN) to 5'-hydroxyaverantin (HAVN) nih.govmdpi.comuniprot.org. This is a key step in the conversion of early intermediates towards the final aflatoxin structure uniprot.org.

aflQ : The aflQ gene encodes an oxidoreductase, also classified as a cytochrome P450 monooxygenase mdpi.comasm.org. It is involved in the late stages of aflatoxin synthesis, catalyzing the conversion of O-methylsterigmatocystin (OMST) to Aflatoxin B2 (AFB2) and dihydro-O-methylsterigmatocystin to Aflatoxin B1 (AFB1) and Aflatoxin G1 (AFG1) mdpi.comasm.org.

Other Enzymatic Genes (e.g., aflD, aflJ, aflK, aflL, aflO, aflP)

Several other genes encode enzymes essential for specific transformations within the aflatoxin biosynthetic pathway:

aflD : This gene, also known as nor-1, encodes a reductase involved in the conversion of norsolorinic acid (NOR) to averantin (AVN) nih.govresearchgate.netreviberoammicol.com.

aflJ : Encodes an esterase (estA) that catalyzes the conversion of versiconal hemiacetal acetate (VHA) to versiconal (VAL) nih.gov.

aflK : This gene (vbs) encodes a cyclase and is involved in multiple steps. It mediates the conversion of 5'-oxoaverantin (OAVN) to averufin (AVF) and later converts versiconal (VAL) to versicolorin B (VERB) by closing the bisfuran ring, a crucial step for the characteristic DNA-binding activity of aflatoxins nih.govuniprot.org.

aflL : This gene is presumed to encode a cytochrome P450 monoxygenase/desaturase that desaturates versicolorin B (VERB) to versicolorin A (VERA), representing a branch point towards B- or G-type aflatoxins nih.govplantsciencejournal.com.

aflO : This gene is associated with O-methyltransferase activity, potentially involved in the methylation step in the pathway nih.gov.

aflP : Also known as omtA, this gene encodes a key enzyme in the late stages of aflatoxin synthesis, likely involved in O-methylation plantsciencejournal.commdpi.com.

Regulatory Genes Governing Aflatoxin B2 Biosynthesis

The expression of the aflatoxin biosynthetic gene cluster is tightly regulated, primarily by pathway-specific transcription factors.

aflR Transcriptional Activator Role

The aflR gene encodes a Zn(II)2Cys6-type DNA-binding protein that acts as a master transcriptional activator for the aflatoxin biosynthetic gene cluster nih.govasm.orgreviberoammicol.comresearchgate.netresearchgate.netmdpi.com. AflR binds to promoter regions of most genes within the cluster, positively regulating their transcription and thereby controlling the entire biosynthesis pathway reviberoammicol.comresearchgate.netresearchgate.net. Deletion of aflR leads to a complete loss of aflatoxin synthesis and downregulation of structural genes researchgate.netresearchgate.net.

aflS and General Transcription Regulators

The aflS gene (previously named aflJ) is located adjacent to aflR and also plays a role in regulating aflatoxin biosynthesis, often acting in concert with AflR nih.govuniprot.orgresearchgate.netmdpi.comnih.gov. While aflR is the primary activator, aflS is thought to act as an enhancer, potentially by assisting in the localization or function of AflR nih.govresearchgate.netmdpi.com. Beyond these specific regulators, several general transcription factors are also known to influence the biosynthetic mechanism of aflatoxins, indicating a complex regulatory network researchgate.netmdpi.comnih.gov.

Occurrence and Distribution of Aflatoxin B2 Alpha in Agricultural and Environmental Matrices

Global and Regional Prevalence Patterns

Aflatoxin B2, along with other major aflatoxins, contaminates agricultural products worldwide. The prevalence is notably higher in tropical and subtropical regions characterized by high temperatures and humidity, which are conducive to the growth of aflatoxin-producing fungi. Countries in these climatic zones often face significant challenges with aflatoxin contamination in staple foods.

In Europe, while advanced agricultural and storage practices help mitigate risks, climate change is an increasing concern for aflatoxin contamination, even in the Northern Hemisphere. Studies in southern Italy on imported foods have highlighted the prevalence of aflatoxins in various commodities. In Asia, countries like Pakistan and Iran have reported the presence of Aflatoxin B2 in various food items, including spices and wheat flour. In Africa, studies in countries like Nigeria and Kenya have detected Aflatoxin B2 in various crops, including dried vegetables and peanuts.

Contamination Dynamics in Major Agricultural Commodities

Aflatoxin B2 alpha can contaminate a diverse array of crops both before and after harvest. The contamination levels can vary significantly depending on the commodity, geographical location, and storage conditions.

Cereals are among the most susceptible commodities to aflatoxin contamination. A study in northern Uganda found that the mean concentration of total aflatoxins was significantly higher in sorghum compared to millet, maize, and sesame seeds. In Vietnam, the incidence of Aflatoxin B2 in paddy was found to be significant, particularly in certain regions and seasons. A survey of food grains in one study showed Aflatoxin B2 levels ranging from 0.002 to 0.14 ppb.

Table 1: Reported Aflatoxin B2 Contamination in Cereal Grains

| Cereal | Region/Country | Aflatoxin B2 Concentration | Reference |

| Sorghum | Northern Uganda | Part of total aflatoxins (mean 11.8 ± 1.8 µg/Kg) | |

| Paddy (Rice) | Mekong Delta, Vietnam | 40% incidence in some areas | |

| Various Cereals | Not Specified | 0.002 to 0.14 ppb |

Oilseeds and nuts are highly susceptible to aflatoxin contamination. Peanuts, in particular, are a well-known substrate for the growth of aflatoxin-producing fungi. A study in Kenya found Aflatoxin B2 in all four peanut varieties analyzed, with levels being higher in samples from Kisii Central compared to Busia. In a study of various food commodities in Jeddah, nuts showed a high incidence of contamination with Aflatoxin B2, with concentrations ranging from 0.09 to 3.34 µg/kg. Sunflower meal has also been identified as a commodity where Aflatoxin B2 can be present.

Table 2: Reported Aflatoxin B2 Contamination in Oilseeds and Nuts

| Commodity | Region/Country | Aflatoxin B2 Concentration | Reference |

| Peanuts | Kenya | Present in all varieties studied | |

| Nuts | Jeddah, Saudi Arabia | 0.09–3.34 µg/kg | |

| Sunflower Meal | Not Specified | Present |

Spices can also be a source of Aflatoxin B2. A study on spices from retail markets found seasonal variations in aflatoxin levels. In a study of spices from Karachi, Pakistan, 52 out of 360 samples were contaminated with Aflatoxin B2, with the highest levels found in turmeric (9.8-19.64 ppm) and red chili. Another study in Iraq detected high concentrations of Aflatoxin B2 in turmeric. Animal feeds are also frequently contaminated with aflatoxins, including B2, due to the use of contaminated raw materials like maize, cottonseed, and sorghum.

Table 3: Reported Aflatoxin B2 Contamination in Spices

| Spice | Region/Country | Aflatoxin B2 Concentration | Reference |

| Turmeric | Karachi, Pakistan | 9.8-19.64 ppm | |

| Turmeric | Iraq | 44.555 - 7989.4 ppm | |

| Dried Okra | Ibadan, Nigeria | 0.70 - 3.736 ppb |

Factors Influencing Pre-harvest Contamination

Pre-harvest contamination of crops with this compound is a complex process influenced by a combination of environmental conditions, agronomic practices, and the susceptibility of the crop itself.

Various agronomic practices can impact the likelihood and extent of aflatoxin contamination. Factors such as planting dates, crop rotation, tillage, irrigation, and fertilization can influence the presence of aflatoxin-producing fungi. For instance, in a study in western Kenya, the use of diammonium phosphate (B84403) (DAP) fertilizer was associated with both aflatoxin and fumonisin contamination in maize. Similarly, a study in Nigeria found that maize from fertilized farms was more likely to have higher aflatoxin concentrations.

Crop susceptibility is another critical factor. Some crop varieties exhibit greater resistance to fungal infection and subsequent aflatoxin production. Insect damage to crops can also create entry points for fungi, leading to higher aflatoxin contamination. Therefore, integrated management strategies that include the use of resistant crop varieties and effective insect control are crucial for minimizing pre-harvest contamination.

Environmental Conditions (e.g., Drought, Insect Damage)

Pre-harvest contamination of crops with aflatoxins is significantly influenced by environmental stressors that affect plant health and facilitate fungal invasion. nih.gov Conditions such as drought and damage from insects create opportunities for toxigenic fungi like Aspergillus flavus and Aspergillus parasiticus to colonize and produce toxins. nih.govmdpi.com

Drought stress is a major contributing factor to increased aflatoxin contamination in the field. nih.govlsu.edu Plants under water-deficient conditions have compromised defense mechanisms, making them more susceptible to fungal infection. nih.gov Studies have demonstrated that drought-stressed maize and peanut plants are more easily colonized by A. flavus or A. parasiticus. nih.gov The intensity of drought stress has been shown to have a positive relationship with the concentration of aflatoxins in crops like groundnuts. www.gov.uk High temperatures, which often accompany drought, further exacerbate the problem by creating an optimal environment for fungal growth and toxin production. lsu.edunih.gov The combination of drought and high soil temperatures (28°C to 31°C) has been noted to significantly increase the probability of aflatoxin contamination. icrisat.org

Insect damage to crops provides physical entry points for fungal spores, thereby promoting infection and subsequent toxin production. europa.eu Pests such as the corn earworm, fall armyworm, and maize weevil can damage kernels, husks, and ears, compromising the plant's natural protective barriers. europa.euresearchgate.net This damage not only facilitates fungal entry but can also create a microenvironment with increased moisture, which is favorable for fungal growth. mdpi.com Research on corn has shown a correlation between the extent of insect damage and the levels of aflatoxin contamination. researchgate.netusda.gov While Bt corn hybrids, which are genetically modified to resist certain insects, generally show lower insect damage, the association with consistently lower aflatoxin levels can be variable. europa.eunih.gov

Table 1: Influence of Environmental Stressors on Aflatoxin Contamination

| Stressor | Mechanism of Action | Affected Crops | Key Findings |

|---|---|---|---|

| Drought | Weakens plant defenses, making them more susceptible to fungal colonization. nih.gov | Corn, Peanuts, Cotton, Tree Nuts lsu.edunih.gov | Higher drought severity leads to higher aflatoxin concentrations. www.gov.uk Irrigation can reduce contamination by relieving drought stress and lowering soil temperature. nih.gov |

| High Temperature | Creates optimal conditions for Aspergillus growth and aflatoxin production, especially when combined with drought. lsu.edu | Corn, Peanuts lsu.edu | Soil temperatures in the pod zone between 29–31°C result in higher aflatoxin levels, even under drought conditions. icrisat.org |

| Insect Damage | Creates physical wounds on plants, providing entry points for fungal spores. europa.eu | Corn, Maize europa.eufao.org | Damage from pests like corn earworm and maize weevil is associated with increased aflatoxin contamination. researchgate.net Stink bug damage and maize weevil presence are closely associated with aflatoxin levels. usda.gov |

Factors Influencing Post-harvest Contamination

Post-harvest contamination is a critical stage where aflatoxin levels can significantly increase if crops are not handled and stored correctly. nih.gov Fungi that may have infected the crop in the field can continue to grow and produce toxins during storage. mdpi.com Furthermore, clean crops can become contaminated through contact with fungal spores present in storage facilities, on equipment, or from other contaminated batches. mdpi.com Key factors at this stage include storage conditions, handling practices, and the dynamics of fungal growth and spore dispersal. nih.govresearchgate.net

Storage Conditions and Handling Practices

The conditions under which agricultural commodities are stored are paramount in controlling the growth of Aspergillus species and the production of aflatoxins. mdpi.com Temperature, moisture content, and relative humidity are the most critical, interrelated factors. mdpi.comagrojournal.org

Improper storage is a primary cause of post-harvest aflatoxin proliferation. researchgate.net Temperatures between 25°C and 37°C are highly favorable for the growth of Aspergillus flavus and subsequent toxin production. mdpi.com High environmental humidity and crop moisture content are also essential for fungal metabolism and growth. mdpi.com A minimum moisture content of 13% is generally required for fungal activity. mdpi.com In storage, optimal conditions for maximum toxin production can occur at 90-95% moisture and a temperature of 25°C. mdpi.com

Inadequate drying of crops before storage is a major risk factor. uliege.be For instance, maize should be dried to a moisture content below 13.5% to minimize the risk of fungal growth in storage. uliege.be Prolonged storage times and poor handling practices, which can cause physical damage to grains, also contribute to increased contamination risk. mdpi.comiosrjournals.org Maintaining low temperatures and moisture levels is an effective strategy to halt fungal development. nih.gov For example, when corn moisture is below 12-13% and temperatures are below 18°C (65°F), fungal growth typically ceases. nih.gov

Table 2: Optimal vs. Safe Storage Conditions for Preventing Aflatoxin Contamination

| Parameter | Conditions Favoring Fungal Growth & Toxin Production | Recommended Safe Storage Conditions |

|---|---|---|

| Temperature | 25°C to 37°C (Optimal for A. flavus growth) mdpi.com | Below 18°C (65°F) nih.gov |

| Relative Humidity (RH) | > 65-77% (Sustained RH above 65% promotes mold growth) mdpi.comnih.gov | Less than 60% results in minimal contamination agrojournal.org |

| Crop Moisture Content | > 13% (Minimum for fungal growth) mdpi.com | Below 12-13% for corn nih.gov |

Fungal Growth and Spore Dispersal

The lifecycle of Aspergillus fungi involves the production and dispersal of spores (conidia), which are the primary means of spreading contamination in post-harvest environments. nih.govnih.gov These spores are resilient and can be found in soil, on crop residues, and within storage and processing facilities. mdpi.com

During harvest, fungal spores and mycelium can be transferred from plant debris onto the harvested crop. mdpi.com In storage, if conditions are favorable (i.e., sufficient warmth and moisture), these spores germinate and grow, forming new mycelia that colonize the commodity. mdpi.com This vegetative growth leads to the production of aflatoxins. nih.gov The fungus can spread rapidly throughout a stored batch of grain, especially where there are pockets of high moisture. iastate.edu

Spore dispersal in post-harvest settings is often facilitated by air currents and the movement of contaminated grain, dust, or equipment. elveflow.com Insects can also act as vectors, carrying spores from contaminated areas to clean grain. mdpi.com The entire process of fungal colonization is dynamic, with spores being released, transported by air or other means, and then settling on a new substrate to begin the germination process if conditions allow. elveflow.com This cycle underscores the importance of maintaining clean storage facilities and minimizing dust and grain movement to control the spread of contamination. elveflow.com

Metabolic Transformations and Toxicokinetics of Aflatoxin B2 Alpha

Phase I Biotransformation Pathways of Aflatoxin B2 Alpha

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions, often mediated by the cytochrome P450 (CYP450) enzyme system. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

Cytochrome P450 (CYP450) enzymes, particularly those in families 1 and 3 such as CYP1A2 and CYP3A4 in mammals, play a significant role in the Phase I biotransformation of aflatoxins nih.govencyclopedia.pubmdpi.comnih.gov. These enzymes catalyze oxidative reactions, including hydroxylation and epoxidation mdpi.comsemanticscholar.org. Aflatoxin B2 (AFB2), the parent compound from which AFB2α is derived or related, differs from Aflatoxin B1 (AFB1) by the absence of a double bond in the difuran moiety mdpi.comsemanticscholar.org. This structural difference influences its metabolic fate compared to AFB1, with AFB2 generally undergoing less potent bioactivation mdpi.comsemanticscholar.org.

The metabolism of AFB2, and by extension AFB2α, can result in the formation of various hydroxylated metabolites. Studies have identified several such metabolites, including AFM2 (Aflatoxin M2), AFQ2 (Aflatoxin Q2), and AFB2A (this compound), which are formed through hydroxylation reactions nih.gov. Additionally, AFP2 (Aflatoxin P2) has been detected as a trace metabolite in in vitro studies of AFB2 metabolism nih.gov. AFB2α itself can be considered a metabolite, potentially arising from oxidation at the 8,9-dihydro position of AFB2 researchgate.net. These Phase I metabolites are generally more polar than the parent compound, facilitating their subsequent excretion or conjugation.

Table 1: Identified Phase I Metabolites of Aflatoxin B2 (and related AFB2α)

| Metabolite Name | Description | Source Reference(s) |

| Aflatoxin M2 (AFM2) | Hydroxylated metabolite of AFB2 | nih.gov |

| Aflatoxin Q2 (AFQ2) | Hydroxylated metabolite of AFB2 | nih.gov |

| Aflatoxin B2A (AFB2α) | Hydroxylated metabolite of AFB2; AFB2 alpha | nih.govresearchgate.net |

| Aflatoxin P2 (AFP2) | Hydroxylated metabolite of AFB2 | nih.gov |

A significant metabolic pathway for AFB2 involves desaturation at the 2,3-carbons, converting AFB2 into AFB1 semanticscholar.orgscirp.org. This transformation is notable because AFB1 is a more potent carcinogen than AFB2. Once converted to AFB1, it can then undergo further bioactivation, typically through epoxidation to the highly reactive AFB1-8,9-epoxide (AFBO), which is the primary mediator of aflatoxin-induced genotoxicity and carcinogenicity mdpi.comsemanticscholar.orgscirp.org. Therefore, the conversion of AFB2 to AFB1 represents a critical step in the toxicological profile of AFB2.

Phase II Conjugation Reactions of this compound Metabolites

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866). These reactions typically increase water solubility and facilitate excretion, thereby detoxifying the compounds.

Glucuronide conjugation, mediated by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway for many xenobiotics, including aflatoxin metabolites mdpi.comscirp.orgmdpi.com. While some studies indicate that direct glucuronidation of AFB2 may not be extensively observed, conjugates of its Phase I metabolites, such as AFP1-glucuronide, are known to form researchgate.net. The glucuronide conjugates are generally less toxic and are readily excreted in urine and bile mdpi.comscirp.org.

Glutathione (GSH) conjugation is a critical detoxification pathway, particularly for reactive epoxide intermediates formed during Phase I metabolism scirp.orgresearchgate.net. This process is catalyzed by glutathione S-transferases (GSTs) semanticscholar.orgscirp.orgresearchgate.netnih.govrug.nl. GSH conjugation converts reactive electrophilic metabolites into stable, less toxic conjugates that are then excreted, often via the biliary route scirp.orgresearchgate.net. This pathway is essential for mitigating the DNA-damaging potential of aflatoxins scirp.orgresearchgate.netnih.gov.

Table 2: Phase II Conjugation Pathways for Aflatoxin Metabolites

| Conjugation Type | Enzymes Involved | Role in Detoxification | Source Reference(s) |

| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) | Increases water solubility, facilitates excretion, generally reduces toxicity. Conjugates of AFB2 metabolites (e.g., AFP1-glucuronide) are known. | mdpi.comresearchgate.netscirp.org |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Detoxifies reactive epoxide intermediates, forms stable conjugates for excretion, reduces DNA-binding potential. | semanticscholar.orgscirp.orgresearchgate.netnih.govrug.nl |

Compound List

Toxicokinetic Profiles in Research Models (Excluding Clinical Human Data)

The toxicokinetic profile of AFB2α describes how the body absorbs, distributes, metabolizes, and excretes the compound. Research models, primarily animal studies, provide crucial insights into these processes.

Absorption and Distribution Patterns in Animal Models

Aflatoxins, including AFB2α, are generally lipophilic and are readily absorbed from the gastrointestinal tract into the bloodstream austinpublishinggroup.com. Studies in animal models indicate that after absorption, aflatoxins are distributed to various tissues, with the liver being the primary organ of metabolism and accumulation austinpublishinggroup.comencyclopedia.pub.

In male rats, administration of radiolabeled Aflatoxin B2 showed that hepatic DNA and ribosomal RNA adducts were approximately 1% of those observed with Aflatoxin B1. However, hepatic protein adducts from AFB2 were 35-70% of those from AFB1 nih.gov. In broiler chickens fed a diet containing AFB1 and AFB2, aflatoxins were deposited in all tissues, with the highest levels found in the gizzards, livers, and kidneys. After 35 days of feeding, combined aflatoxin levels were less than 3 µg/kg of tissue, and they were no longer detectable four days after withdrawal of the contaminated diet, indicating rapid clearance nih.gov.

Studies evaluating the intestinal absorption kinetics of aflatoxins in rats revealed that AFB2 is absorbed relatively quickly, following first-order kinetics with an absorption rate constant (ka) of 4.06 ± 0.09 h⁻¹ nih.gov. This suggests that AFB2, like other aflatoxins, can be efficiently absorbed from the digestive system into the systemic circulation.

Excretion Pathways and Metabolite Profiling

Following absorption and distribution, aflatoxins undergo metabolism, primarily in the liver, and are subsequently excreted. Aflatoxin B2 can be metabolized into various compounds, including aflatoxin M2 (a 4-hydroxy derivative) and potentially aflatoxin Q2 wikipedia.orgencyclopedia.pubnih.govmdpi.com. In rats, AFB2 administered intravenously was rapidly metabolized into seven groups of metabolites, with six of these excreted in the bile. Hydroxylation at the 2- and 4-positions occurred, and bile contained two glucuronides nih.gov.

The primary excretion routes for aflatoxins and their metabolites are through the biliary and urinary pathways encyclopedia.pubmdpi.com. Studies have shown that AFB2 is excreted more rapidly than AFB1, potentially due to greater urinary excretion of AFB2 iarc.fr. After a 35-day exposure in broiler chickens, withdrawal from the contaminated diet led to no detectable amounts of aflatoxins in tissues within four days, indicating efficient excretion mechanisms in this species nih.gov.

Comparative Metabolic Susceptibility Across Animal Species (e.g., Ducks vs. Rats)

Significant differences exist in the metabolic susceptibility and toxicity of aflatoxins across animal species. Duck liver preparations demonstrate a notably higher metabolic activity for AFB2 compared to rat, mouse, and human liver preparations nih.gov. Duck liver postmitochondrial supernatant metabolized 40-80% of the initial AFB2 substrate in 30 minutes, whereas other species metabolized less than 6% nih.gov.

Among the metabolites formed by duck liver, AFB1 was produced in amounts equivalent to 2-8% of the initial substrate, along with small amounts of compounds identified as aflatoxicols 1 and 2, and aflatoxins M1 and M2 nih.gov. The greater susceptibility of duck liver to AFB2 toxicity may be attributed to its ability to form AFB1, which can then be further activated through metabolism nih.gov. Conversely, rat, mouse, and human liver preparations produced no detectable AFB1 and only small amounts of potential aflatoxin Q2 and P2 nih.gov.

It is noted that AFB2 is generally less potent than AFB1 in terms of carcinogenicity and toxicity, partly because AFB2 lacks the 2,3-double bond present in AFB1, which is crucial for the formation of the highly reactive AFB1-8,9-epoxide (AFBO) scirp.orgmdpi.com. However, AFB2 can be biotransformed into AFB1 through desaturation at the 2,3-carbons, and the subsequent formation of AFB1-2,3-epoxide is suspected to contribute to AFB2's carcinogenicity in some species scirp.org.

Influence of Enzyme Induction and Inhibition on this compound Metabolism

The metabolism of aflatoxins, including AFB2α, is significantly influenced by the activity of various enzyme systems, particularly the cytochrome P450 (CYP450) monooxygenases and glutathione S-transferases (GSTs) encyclopedia.pubscirp.orgfrontiersin.orgresearchgate.net. These enzymes are involved in both the bioactivation and detoxification pathways of aflatoxins.

Enzyme Induction: The induction of CYP450 enzymes, such as CYP1A2 and CYP3A4, can alter the metabolic fate of aflatoxins encyclopedia.pubscirp.orgfrontiersin.orgresearchgate.net. Nuclear receptors like the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR) play a role in regulating the expression of these metabolizing enzymes scirp.orgfrontiersin.orgresearchgate.net. Exposure to aflatoxins can lead to the upregulation of these receptors, potentially increasing the production of CYP450 enzymes. This induction can either enhance the bioactivation of aflatoxins to more toxic intermediates (e.g., epoxides) or promote detoxification pathways, depending on the specific enzymes and substrates involved mdpi.com. For instance, drugs that are strong CYP3A4 inducers can lead to increased metabolite formation, which could be detrimental if it enhances bioactivation mdpi.com.

Enzyme Inhibition: Conversely, enzyme inhibition can reduce the formation of both toxic and detoxified metabolites. Inhibitors of CYP450 enzymes can decrease the bioactivation of aflatoxins, potentially mitigating their toxicity mdpi.com. For example, oltipraz, an antischistosomal drug, has been shown to inhibit aflatoxin-induced hepatocarcinogenesis in animal models, likely by interfering with metabolic activation pathways iarc.fr. Certain mycotoxins themselves can also exhibit inhibitory effects on specific enzymes in animals mdpi.com.

Molecular and Cellular Mechanisms of Aflatoxin B2 Alpha Interaction

Interaction with Nucleic Acids and Macromolecules

Aflatoxins, including AFB2 alpha, interact with DNA and RNA, and can also bind to proteins, leading to significant cellular dysfunction.

Following metabolic activation, AFB2 alpha, like other aflatoxins, can form covalent adducts with DNA. Analytical studies indicate that AFB2 binding to DNA yields products that co-chromatograph with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1 nih.gov. This suggests that AFB2 alpha can lead to the formation of N7-guanine adducts, which are characteristic of aflatoxin genotoxicity nih.govnih.goviarc.frwikipedia.orgspandidos-publications.com. The metabolic activation pathways for AFB2 alpha, however, are described as distinct from those of AFB1, although detailed specifics are limited rupahealth.commimedb.org. It is understood that AFB2 alpha's interaction with DNA is generally less potent than that of AFB1, with AFB2 forming approximately 1% of the DNA adducts observed with AFB1 nih.gov. Under certain in vitro conditions, AFB2 was reported to show no significant binding to DNA rupahealth.com.

| Compound | DNA Adduct Type | Relative Adduct Formation (vs. AFB1) | Genotoxic Potential |

| Aflatoxin B2 alpha (AFB2) | AFB1-like N7-Gua adducts (85% of AFB2 adducts) | ~1% nih.gov | Lower potency than AFB1 nih.gov |

| Aflatoxin B1 (AFB1) | AFB1-N7-Gua adducts | - | Higher potency |

Beyond DNA, AFB2 alpha can also interact with RNA and proteins. Studies have shown that aflatoxins, in general, can bind to RNA and proteins, contributing to cellular damage nih.govnih.govscirp.org. Specifically, AFB2 alpha has been observed to form hepatic protein adducts in rats at levels ranging from 35% to 70% of those formed by AFB1 nih.gov. However, under specific in vitro experimental conditions, AFB2 alpha did not exhibit significant binding to RNA rupahealth.com.

| Compound | Protein Adduct Formation (vs. AFB1) | RNA Binding (Specific Conditions) |

| This compound (AFB2) | 35-70% of AFB1 levels nih.gov | Not significantly observed rupahealth.com |

| Aflatoxin B1 (AFB1) | - | Can bind nih.govnih.govscirp.org |

Aflatoxins, including AFB2 alpha, are known to interfere with fundamental cellular processes such as DNA, RNA, and protein synthesis nih.govnih.govscirp.orgresearchgate.net. This interference can lead to impaired cellular function and toxicity. AFB2 alpha has been shown to inhibit RNA polymerase activity, although it is less potent than AFB1 in this regard nih.govaacrjournals.org. Specifically, AFB2 exhibited no effect on RNA polymerase activity at a dose of 200 mg/kg, whereas AFB1 was approximately three times more effective aacrjournals.org. The cytotoxic actions of AFB2 alpha and its inhibition of nucleic acid synthesis are thought to be dependent on its metabolic activation psu.edu. The compound can also affect protein synthesis by binding to essential enzymes and ribosomal components nih.govscirp.org.

| Compound | Inhibition of RNA Polymerase II Activity | Interference with Protein Synthesis | Interference with DNA Synthesis |

| This compound (AFB2) | Less potent than AFB1; no effect at 200 mg/kg aacrjournals.org | Yes nih.govscirp.org | Yes psu.edu |

| Aflatoxin B1 (AFB1) | More potent than AFB2 nih.govaacrjournals.org | Yes nih.govnih.govscirp.org | Yes nih.govnih.govscirp.org |

Epigenetic Modifications Induced by this compound

Aflatoxins, including AFB2 alpha, can influence epigenetic mechanisms, which are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These modifications can include alterations in DNA methylation and histone modifications, impacting chromatin structure and gene regulation.

Induction of Oxidative Stress and Reactive Species Formation

Aflatoxins, including AFB2, are potent inducers of oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense systems. This imbalance can lead to damage to cellular macromolecules such as lipids, proteins, and DNA.

Generation of Reactive Oxygen Species (ROS)

Aflatoxin exposure is consistently linked to an increased generation of ROS within cells frontiersin.orgmdpi.comsciopen.com. These reactive species, including superoxide (B77818) anions and hydrogen peroxide, are produced as byproducts of cellular metabolism and can be significantly amplified following aflatoxin exposure. The mechanism often involves the disruption of mitochondrial function, leading to increased ROS leakage semanticscholar.org. Furthermore, aflatoxins can interfere with the cellular redox balance, promoting an environment conducive to ROS accumulation researchgate.netmdpi.com. Studies indicate that aflatoxins can provoke earlier formation of ROS, which subsequently affects gene expression and cellular signaling cascades frontiersin.org.

Lipid Peroxidation and Cellular Membrane Integrity

The increased production of ROS directly contributes to lipid peroxidation, a process where free radicals attack polyunsaturated fatty acids in cell membranes frontiersin.orgnih.govkrepublishers.comresearchgate.netcreative-diagnostics.com. Malondialdehyde (MDA) is a key biomarker for lipid peroxidation, and its levels are significantly elevated in cells exposed to aflatoxins frontiersin.orgnih.govresearchgate.net. Lipid peroxidation compromises the integrity and fluidity of cellular membranes, impairing their function and potentially leading to cell lysis nih.govkrepublishers.comresearchgate.net. The damage to mitochondrial membranes, in particular, can disrupt energy production and trigger apoptosis semanticscholar.org.

Modulation of Antioxidant Defense Systems

Aflatoxin B2, like other aflatoxins, significantly impacts the body's endogenous antioxidant defense systems. Exposure to aflatoxins often leads to a depletion of crucial antioxidants, such as glutathione (B108866) (GSH), and a reduction in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) frontiersin.orgmdpi.commdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.org. Glutathione plays a vital role in detoxifying ROS and protecting cell membranes. Its depletion, often caused by aflatoxin conjugation, exacerbates oxidative damage and compromises cellular defense mechanisms researchgate.netscirp.org. Aflatoxins can also lead to the downregulation of the Keap1/Nrf2/ARE antioxidant pathway, which is critical for regulating the expression of numerous antioxidant and detoxification enzymes frontiersin.org.

Perturbation of Cellular Signaling Pathways and Cell Cycle Regulation

Aflatoxins can profoundly disrupt cellular signaling pathways that govern cell proliferation, differentiation, and survival. They interfere with key signaling molecules and pathways, including those involving p53, NF-κB, and various kinases semanticscholar.orgscirp.org. The reactive epoxide metabolite of aflatoxins can directly affect different phases of the cell cycle, such as the G1, G2, and M phases, and DNA synthesis (S phase), leading to cell cycle arrest and potentially carcinogenesis semanticscholar.orgscirp.org. For instance, aflatoxin exposure can lead to mutations in the p53 tumor suppressor gene, a critical regulator of the cell cycle and apoptosis, thereby promoting uncontrolled cell proliferation spandidos-publications.commdpi.comwho.int. Furthermore, aflatoxins can alter the expression of genes involved in cell proliferation and colony expansion, while downregulating tumor suppressor genes mdpi.com.

Analytical Methodologies for Aflatoxin B2 Alpha Detection and Quantification

Sample Preparation and Extraction Techniques

Sample preparation is a critical first step in the analysis of Aflatoxin B2 alpha, as it directly influences the efficiency of extraction, the purity of the extract, and ultimately, the accuracy and sensitivity of the final detection. The choice of method depends on the sample matrix, the required sensitivity, and available resources.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a fundamental technique that relies on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For aflatoxins, LLE is often employed due to its simplicity and low cost. The process involves partitioning the aflatoxins from the sample matrix into an organic solvent.

Commonly used extraction solvents include chloroform (B151607), methanol (B129727), acetonitrile (B52724), and mixtures thereof with water, such as 80% methanol/water or 86:14 acetonitrile:water frontiersin.orgresearchgate.netlctech.dewaters.comwaters.comrsc.orgoup.comfao.org. While LLE is straightforward, its primary drawbacks include the potential for co-extraction of matrix components, which can lead to complex chromatograms and reduced analytical sensitivity, as well as the significant consumption of organic solvents researchgate.netlctech.de. Despite these limitations, LLE has been successfully applied, for instance, in the analysis of aflatoxins in breast milk, yielding limits of quantification (LOQ) between 0.005 and 0.03 μg/kg when coupled with HPLC-FLD lctech.de.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-phase extraction (SPE) is a chromatographic technique that uses a solid sorbent material to retain analytes from a liquid sample, followed by elution with a suitable solvent. SPE offers advantages over LLE, including higher selectivity, reduced solvent consumption, and improved cleanup, often leading to cleaner extracts and enhanced detection limits mdpi.com.

Various SPE sorbents are utilized for aflatoxin analysis, including C18 (octadecylsilane), silica (B1680970), alumina, florisil, and specialized sorbents like Z-Sep+ for lipid removal frontiersin.orgsigmaaldrich.comnih.govmdpi.comals-journal.comnih.govlcms.czsigmaaldrich.comnih.govmdpi.commn-net.com. Automated SPE systems coupled with UHPLC-MS/MS have demonstrated recoveries between 83–103% with relative standard deviations (RSDs) below 8% for dried fruits frontiersin.orgnih.gov. Solid-phase microextraction (SPME), a solvent-free technique, has also been applied, offering high extraction efficiency and sensitivity. SPME methods for nuts, spices, and cereals have reported detection limits (LOD) as low as 0.035 ng/g and LOQ values around 0.1 ng/g frontiersin.orgnih.gov. In-tube SPME coupled with LC-MS has shown high sensitivity, with detection limits in the picogram per milliliter range and recoveries exceeding 80% researchgate.netnih.gov. Magnetic SPE using Fe3O4/rGO nanocomposites has been effective for vegetable oils, achieving recoveries of 80.4%–106.0% and LODs as low as 0.01 µg/kg for this compound nih.gov.

QuEChERS Method Applications

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile sample preparation technique, initially developed for pesticide analysis in fruits and vegetables, but widely adapted for mycotoxin determination sigmaaldrich.comnih.govmn-net.comredalyc.orgshimadzu.comresearchgate.netresearchgate.netnih.gov. It typically involves an initial extraction followed by a dispersive SPE (dSPE) cleanup step.

The QuEChERS approach has been successfully applied to aflatoxin analysis in various matrices, including peanut butter, corn, and coriander seeds. Studies report good recoveries, often comparable to or exceeding those obtained with immunoaffinity columns, and faster processing times sigmaaldrich.comredalyc.orgresearchgate.netnih.gov. For instance, in coriander seeds, QuEChERS coupled with LC/MS achieved recoveries ranging from 72 to 102% with RSDs below 11%, and LOQs between 0.12 and 0.5 µg/kg nih.gov. The method typically utilizes solvents like acetonitrile and methanol, often with the addition of formic acid or salts, and specific sorbent mixtures (e.g., Z-Sep+ and Alumina N) for cleanup sigmaaldrich.commn-net.comredalyc.orgresearchgate.net.

Immunoaffinity Column (IAC) Cleanup

Immunoaffinity chromatography (IAC) is a highly selective cleanup technique that leverages the specific binding of antibodies to target analytes. IAC columns contain antibodies immobilized on a solid support, which capture aflatoxins from the sample extract. This method is renowned for its ability to significantly reduce matrix interference, leading to cleaner extracts and improved sensitivity and specificity frontiersin.orgwaters.comwaters.comnih.govals-journal.comlcms.czlctech.demzfoodtest.commzfoodtest.comgoldstandarddiagnostics.comr-biopharm.comlctech.despectroscopyonline.comgoogle.com.

The process involves passing the extracted sample through the IAC column, where aflatoxins bind to the antibodies. After washing the column to remove unbound substances, the bound aflatoxins are eluted using a suitable solvent, typically methanol or acetonitrile waters.comwaters.comlcms.czlctech.demzfoodtest.comr-biopharm.com. IAC columns have demonstrated high recovery rates, often exceeding 90% for various aflatoxins in different matrices waters.comwaters.comlctech.delctech.delcms.cz. For example, Afla-OtaCLEAN™ columns have reported LODs for this compound as low as 0.014 ng/mL and recoveries of 80% lctech.de. IACs are frequently used in conjunction with HPLC or LC-MS/MS for sensitive and selective detection waters.comwaters.comlcms.czmzfoodtest.commzfoodtest.comr-biopharm.comlctech.de.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a rapid, sensitive, and efficient extraction technique that uses a small volume of organic solvent dispersed as fine droplets into an aqueous sample. This dispersion increases the surface area for mass transfer, leading to faster extraction.

DLLME typically employs a water-immiscible extraction solvent (e.g., chloroform) and a water-miscible dispersive solvent (e.g., acetonitrile or methanol), often with the addition of salt to enhance extraction efficiency rsc.orgmdpi.comdntb.gov.uanih.govresearchgate.net. Studies have reported recoveries for aflatoxins ranging from 63% to over 100% using DLLME, with LODs in the nanogram per milliliter range mdpi.comdntb.gov.uanih.govresearchgate.net. For instance, a DLLME method using chloroform as the extraction solvent and acetonitrile as the dispersive solvent, with 5% salt, achieved recoveries between 63% and 120% for aflatoxins in senna leaves and pods mdpi.comresearchgate.net.

Multifunctional Cleanup Approaches

Examples include the use of multifunctional cleanup columns (MFCs) designed for the simultaneous extraction of multiple mycotoxins frontiersin.orgnih.gov. These columns may incorporate various sorbent types to target different classes of interfering compounds. Furthermore, integrated techniques, such as combining IAC with DLLME or employing SPE with mixed-mode sorbents (e.g., Z-Sep+ and Alumina N), represent advanced strategies to achieve comprehensive cleanup sigmaaldrich.commdpi.com. The development of magnetic nanoparticles functionalized with specific ligands also offers promising avenues for efficient and selective solid-phase extraction nih.gov.

Table 1: Recovery Rates of Various Extraction Methods for Aflatoxins

| Extraction Method | Typical Recovery (%) | Matrix Examples | Reference(s) |

| Liquid-Liquid Extraction (LLE) | 70-103 | Breast milk, wine, groundnuts | lctech.deoup.comfao.org |

| Solid-Phase Extraction (SPE) - C18, Z-Sep+, etc. | 70-107 | Dried fruits, nuts, cereals, spices, peanuts | frontiersin.orgnih.govsigmaaldrich.com |

| Solid-Phase Microextraction (SPME) | 80-100+ | Nuts, cereals, dried fruits, spices | frontiersin.orgnih.govresearchgate.netnih.gov |

| QuEChERS | 71-107.7 | Peanut butter, corn, coriander seeds, maize | sigmaaldrich.comredalyc.orgresearchgate.netnih.gov |

| Immunoaffinity Column (IAC) | 60-100+ | Corn, peanuts, hazelnut, various food/feed | waters.comlctech.delctech.despectroscopyonline.comlcms.cz |

| Dispersive Liquid-Liquid Microextraction (DLLME) | 63-120 | Senna leaves/pods, rice bran, pistachio nuts | rsc.orgmdpi.comdntb.gov.uanih.govresearchgate.net |

| Magnetic SPE (Fe3O4/rGO) | 80.4-106.0 | Vegetable oils | nih.gov |

| Ultrasonication (Acetonitrile/Water) with SPE | 80.4-106.0 | Soil, food matrices | acs.org |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Aflatoxins by Different Methods

| Extraction Method | Analyte(s) | LOD (approx.) | LOQ (approx.) | Matrix Examples | Reference(s) |

| LLE + HPLC-FLD | AFB1, AFB2, AFG1, AFG2, AFM1 | 0.005–0.03 μg/kg | N/A | Breast milk | lctech.de |

| SPE + LC-MS | AFB1, AFB2, AFG1, AFG2 | 2.1–2.8 pg/mL | N/A | Nuts, cereals, dried fruits, spices | researchgate.netnih.gov |

| SPE (SPME) | AFB1, AFB2, AFG1, AFG2 | 0.035–0.2 ng/g | 0.1–0.63 ng/g | Cereals | frontiersin.orgnih.gov |

| Magnetic SPE (Fe3O4/rGO) + HPLC-PCD-FLD | AFB1 | 0.02 µg/kg | N/A | Vegetable oils | nih.gov |

| Magnetic SPE (Fe3O4/rGO) + HPLC-PCD-FLD | AFB2 | 0.01 µg/kg | N/A | Vegetable oils | nih.gov |

| QuEChERS + UHPLC-HRMS | Aflatoxins | N/A | 0.03–0.26 ng g⁻¹ | Peanut | redalyc.org |

| QuEChERS + HPLC | AFB1, AFG1 | 0.5 µg/kg | 1.0 µg/kg | Maize | scispace.com |

| QuEChERS + LC/MS/MS | Aflatoxins, OTA | 0.12–0.5 µg/kg | N/A | Coriander seeds | nih.gov |

| IAC (Afla-OtaCLEAN™) | AFB1 | 0.025 ng/mL | N/A | Food and feed | lctech.de |

| IAC (Afla-OtaCLEAN™) | AFB2 | 0.014 ng/mL | N/A | Food and feed | lctech.de |

| IAC (Afla-OtaCLEAN™) | AFG1 | 0.012 ng/mL | N/A | Food and feed | lctech.de |

| IAC (Afla-OtaCLEAN™) | AFG2 | 0.006 ng/mL | N/A | Food and feed | lctech.de |

| Ultrasonication + Acetonitrile/Water + HPLC-FLD/LC–MS | AFs | 0.04–0.23 μg kg⁻¹ | 0.06–0.23 μg kg⁻¹ | Soil, food matrices | acs.org |

| DLLME + LC-MS/MS | AFB1, AFB2, AFG1, AFG2 | 0.5–50 ng g⁻¹ | N/A | Rice bran | dntb.gov.ua |

| Immunoaffinity SPE + HPLC-FLD | AFB1, G1 | 1 µg/kg | N/A | Ground hazelnut | spectroscopyonline.com |

| Immunoaffinity SPE + HPLC-FLD | B2, G2 | 0.1 µg/kg | N/A | Ground hazelnut | spectroscopyonline.com |

Compound Name List:

this compound

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin M1 (AFM1)

Aflatoxin M2 (AFM2)

Ochratoxin A (OTA)

Zearalenone (ZEN)

Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

T-2 toxin

HT-2 toxin

Sterigmatocystin (B1681140) (STG)

Diacetoxyscirpenol (DAS)

Chromatographic Separation Techniques

Chromatographic methods are considered the gold standard for aflatoxin analysis due to their ability to separate individual mycotoxins from complex matrices and their high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a widely recognized and extensively used technique for the analysis of aflatoxins, including this compound mdpi.comnih.govresearchgate.net. The principle involves separating the aflatoxins based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. For enhanced sensitivity, particularly for aflatoxins B1 and G1, and often for B2 and G2 as well, post-column derivatization is commonly employed. This derivatization step, which can be photochemical (PHRED) or electrochemical, converts the aflatoxins into more fluorescent derivatives frontiersin.orgnih.gov.

Research Findings and Performance: HPLC-FLD methods have demonstrated excellent performance for aflatoxin analysis. For instance, limits of detection (LOD) for Aflatoxin B2 (AFB2) have been reported as low as 0.01 ng/g, with limits of quantification (LOQ) around 0.03 ng/g scirp.orgscirp.org. When employing photochemical derivatization, LODs for AFB2 can be as low as 0.006 µg/kg with LOQs around 0.02 µg/kg lcms.cz. Without derivatization, the LOD for AFB2 can be 0.005 µg/kg lcms.cz. Recoveries typically range from 84.2% to 96.9% with relative standard deviations (RSD) below 11.4% scirp.org. These methods are suitable for routine quality control in laboratories scirp.org.

Table 1: Typical HPLC-FLD Detection Limits for Aflatoxin B2

| Analyte | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference(s) |

| AFB2 | 0.01 ng/g | 0.03 ng/g | scirp.orgscirp.org |

| AFB2 | 0.006 µg/kg | 0.02 µg/kg | lcms.cz (with PCD) |

| AFB2 | 0.005 µg/kg | - | lcms.cz (without PCD) |

| AFB2 | 0.087 ng/ml | - | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle-sized columns and higher operating pressures. This results in faster separation times, improved resolution, and enhanced sensitivity frontiersin.orglcms.czresearchgate.net. UPLC is often coupled with mass spectrometry for highly sensitive and specific detection, but it can also be used with fluorescence detectors. Studies have successfully employed UPLC for the simultaneous determination of multiple aflatoxins, including AFB2, in various matrices researchgate.netsci-hub.seresearchgate.net. For example, UPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) has reported LODs for AFB2 ranging from 0.05 to 0.10 μg/kg and LOQs from 0.5 to 1.0 μg/kg, with good linearity and recovery researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become a preferred method for mycotoxin analysis, including aflatoxins mdpi.comnih.govnih.gov. This technique offers the advantage of detecting and quantifying analytes based on their mass-to-charge ratio and fragmentation patterns, often eliminating the need for pre- or post-column derivatization and extensive sample cleanup nih.gov. LC-MS/MS methods can simultaneously analyze multiple aflatoxins, such as AFB1, AFB2, AFG1, and AFG2, with high specificity.

Research Findings and Performance: LC-MS/MS methods have demonstrated impressive sensitivity for AFB2. For instance, LOQs can be as low as 0.1–1 ng/ml frontiersin.org or 0.36 μg/Kg nih.gov. Specific applications have reported LOQs for AFB2 around 0.78 ppb (0.78 μg/kg) advion.com and 0.5 μg/kg acs.org. Recoveries for AFB2 in various matrices are generally within acceptable ranges, often between 70-110% nih.govresearchgate.net. The method's selectivity ensures minimal interference from matrix components, contributing to reliable quantification nih.gov.

Table 2: Typical LC-MS/MS Detection Limits for Aflatoxin B2

| Analyte | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference(s) |

| AFB2 | 0.05–0.4 ng/ml | 0.1–1 ng/ml | frontiersin.org |

| AFB2 | 0.11 μg/Kg | 0.36 μg/Kg | nih.gov |

| AFB2 | 0.78 ppb | 0.78 ppb | advion.com |

| AFB2 | 0.017 μg kg⁻¹ | 0.25 μg kg⁻¹ | researchgate.net |

| AFB2 | 0.05–0.10 μg/kg | 0.5–1.0 μg/kg | researchgate.net |

| AFB2 | 1.0 μg kg⁻¹ | 1.0 μg kg⁻¹ | researchgate.net |

| AFB2 | 0.5 μg kg⁻¹ | 0.5 μg kg⁻¹ | acs.org |

Immunochemical Assays for this compound

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are widely employed for the screening and quantification of aflatoxins due to their speed, simplicity, and cost-effectiveness.

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications

ELISA techniques rely on the specific binding interaction between antibodies and antigens. In competitive ELISA formats commonly used for aflatoxin analysis, a sample containing the target aflatoxin competes with an enzyme-labeled aflatoxin for binding to a limited amount of specific antibody immobilized on a plate mdpi.comslideshare.netprognosis-biotech.com. The intensity of the color produced by a subsequent enzymatic reaction is inversely proportional to the concentration of aflatoxin in the sample prognosis-biotech.com. These assays are highly effective for screening large numbers of samples and can detect total aflatoxins (B1, B2, G1, and G2) hygiena.comcreative-diagnostics.com.

Research Findings and Performance: ELISA kits offer rapid results, often within 90 minutes, and can detect low levels of mycotoxins with high sensitivity and accuracy hygiena.com. While generally sensitive, some studies indicate that ELISA values may be slightly higher compared to chromatographic methods, and confirmation by HPLC or LC-MS/MS is often recommended for positive results mdpi.com. Specific ELISA kits designed for total aflatoxins can exhibit cross-reactivity with different aflatoxin congeners. For an aflatoxin B1-specific kit, AFB2 cross-reactivity has been reported as 5% biorexfooddiagnostics.com. Sensitivity for total aflatoxins is typically reported as less than 0.5 ppb creative-diagnostics.com.

Table 3: ELISA Sensitivity and Cross-Reactivity for Aflatoxins

| Assay Type | Sensitivity | Cross-Reactivity (AFB2 vs. AFB1) | Notes | Reference(s) |

| Total Aflatoxin ELISA | < 0.5 ppb | Typically measured as part of total aflatoxins. Specific kits may show varying cross-reactivity. | Measures AFB1, AFB2, AFG1, AFG2. Results are often rapid (< 90 min). | hygiena.comcreative-diagnostics.com |

| AFB1 ELISA | 1 ppb | 5% | Cross-reactivity of AFB2 with an AFB1-specific assay. | biorexfooddiagnostics.com |

Spectroscopic and Other Detection Methods

Beyond HPLC and ELISA, other methods are also utilized or are emerging for aflatoxin analysis.

Spectroscopic Methods:

UV-Vis Detection: While HPLC can be coupled with UV-Vis detectors, this method is generally considered less sensitive for aflatoxins compared to fluorescence detection and is not widely used for routine quantification frontiersin.orgnih.govmdpi.com.

Laser-Induced Fluorescence (LIF): LIF offers fluorescence detection using laser excitation, providing sensitivity for aflatoxins. However, its application is less widespread than HPLC-FLD, partly due to cost and complexity frontiersin.orgnih.gov. Reported sensitivities for AFB2 using LIF are around 1.2 μg/kg nih.gov.

Terahertz (THz) Spectroscopy: Emerging technologies involving THz metamaterials are showing promise for sensitive detection of aflatoxins, including AFB1 and AFB2, potentially offering rapid, label-free analysis rsc.org.

Other Methods:

Thin-Layer Chromatography (TLC): Historically, TLC was a standard method for aflatoxin detection. However, it is now largely superseded by HPLC and LC-MS/MS due to its lower sensitivity, semi-quantitative nature, and labor-intensive procedures nih.govfrontiersin.orgrsc.orgmdpi.com.

Immunoaffinity Chromatography (IAC): IAC is frequently used as a highly selective sample clean-up step prior to chromatographic analysis (HPLC or LC-MS/MS) or as part of an immunoassay. It utilizes antibodies immobilized on a solid support to capture aflatoxins, effectively removing interfering substances from the sample matrix researchgate.netlcms.czmdpi.comwaters.comcapes.gov.brresearchgate.net.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) has historically been a fundamental technique for the detection and quantification of aflatoxins, including AFB2. This method leverages the fluorescent properties of aflatoxins under ultraviolet (UV) light.